Pyridine hemochrome

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

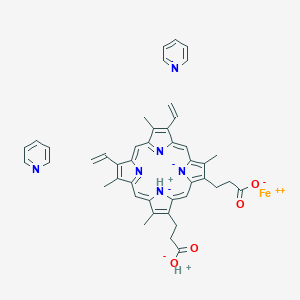

Pyridine hemochrome, also known as this compound, is a useful research compound. Its molecular formula is C44H42FeN6O4 and its molecular weight is 774.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Spectroscopic Analysis of Heme Proteins

Pyridine hemochrome is extensively used in the spectroscopic analysis of heme proteins, including cytochromes and hemoglobin. The method allows for the determination of heme content and the study of redox states due to its unique absorbance characteristics.

Key Techniques:

- Spectrophotometry : Pyridine hemochromes exhibit distinct absorbance peaks that facilitate the quantification of different heme types (a, b, c) in biological samples. For instance, studies have shown that specific wavelengths can be used to differentiate between these hemes effectively .

- HPLC Coupled with Mass Spectrometry : This combination has been employed to analyze heme concentrations in complex biological matrices, achieving low detection limits and high specificity .

Biochemical Applications

The this compound method has significant applications in studying various biochemical processes involving hemoproteins.

Case Studies:

- Rhodopseudomonas sphaeroides : Research demonstrated the application of this compound to measure protoheme and heme c contents in photosynthetically grown cells. The study highlighted modifications to conventional methods that improved accuracy in quantifying hemes without extensive sample preparation .

- Cytochrome Complexes : The method has been pivotal in characterizing the alternative complex III in Rhodothermus marinus, where it was used to analyze the heme composition and its functional implications .

Clinical Diagnostics

In clinical settings, pyridine hemochromes are utilized for diagnosing conditions related to hemoproteins.

Applications:

- Heme Quantification in Blood Samples : this compound assays are employed to assess levels of free heme in plasma, which can indicate various pathological conditions, including hemolytic disorders .

- Detection of Heme Derivatives : The method aids in identifying different forms of heme derivatives in biological fluids, contributing to understanding metabolic pathways and diseases linked to hemoglobin dysfunction .

Environmental and Food Industry Applications

This compound techniques have also found applications outside traditional biochemistry laboratories.

Examples:

- Food Analysis : The food industry uses HPLC methods involving pyridine hemochromes to quantify heme levels in meat products, which is essential for nutritional labeling and quality control .

- Environmental Monitoring : The detection of heme compounds in environmental samples helps assess pollution levels and the health of ecosystems affected by industrial activities .

Propiedades

Número CAS |

15629-11-5 |

|---|---|

Fórmula molecular |

C44H42FeN6O4 |

Peso molecular |

774.7 g/mol |

Nombre IUPAC |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+);pyridine |

InChI |

InChI=1S/C34H34N4O4.2C5H5N.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;2*1-2-4-6-5-3-1;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2*1-5H;/q;;;+2/p-2 |

Clave InChI |

OHYSXOGLNDQNRD-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |

SMILES canónico |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |

Sinónimos |

protohemochrome pyridine hemochrome pyridine hemochromogen |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.